molecular formula C20H22FN3O4 B2586549 N'-[(4-fluorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396714-89-8

N'-[(4-fluorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2586549
CAS No.: 1396714-89-8
M. Wt: 387.411
InChI Key: BUQVJIGAWFXKNC-UHFFFAOYSA-N
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Description

N'-[(4-Fluorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound featuring a fluorophenyl group, a piperidinyl moiety, and a furan-3-carbonyl substituent. Its molecular formula is C₂₁H₂₃FN₃O₄, with a molecular weight of approximately 400.43 g/mol. The compound consists of an ethanediamide core (NH-C(=O)-C(=O)-NH) substituted with a 4-fluorobenzyl group and a piperidin-4-ylmethyl moiety modified at position 1 with a furan-3-carbonyl group.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c21-17-3-1-14(2-4-17)11-22-18(25)19(26)23-12-15-5-8-24(9-6-15)20(27)16-7-10-28-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQVJIGAWFXKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-fluorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with an amine to form the fluorophenyl intermediate.

    Synthesis of the Furan-3-carbonyl Piperidine: The furan-3-carbonyl group is introduced to the piperidine ring through a condensation reaction.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the furan-3-carbonyl piperidine under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-fluorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan-3-carbonyl group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N’-[(4-fluorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of pharmacologically active molecules:

Compound Name Key Structural Features Molecular Weight Key Differences
N'-[(4-Fluorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide Ethanediamide core, 4-fluorobenzyl, piperidin-4-ylmethyl, furan-3-carbonyl ~400.43 Reference compound for comparison.
N-[[1-[(2-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]oxalamide Oxalamide core, trifluoromethoxyphenyl, methylsulfanylphenyl substituent 481.53 Trifluoromethoxy and methylsulfanyl groups enhance hydrophobicity.
4-Methoxybutyrylfentanyl Piperidine core, 4-methoxyphenyl, phenylethyl group 392.50 Butanamide linkage instead of ethanediamide; opioid receptor affinity likely higher.
N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide Carbamide core, 4-fluorobenzyl, 1-methylpiperidinyl, isobutyloxyphenyl ~440.50 Carbamide linker and isobutyloxy group alter pharmacokinetic properties.

Pharmacological Considerations

  • Receptor Binding : Piperidine-based compounds (e.g., fentanyl analogs in ) often target opioid receptors. The ethanediamide linker in the target compound may reduce opioid activity but introduce selectivity for other targets (e.g., sigma or NMDA receptors) .
  • Metabolic Stability: The fluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-methoxybutyrylfentanyl in ), while the furan ring could increase susceptibility to oxidative metabolism .

Research Findings and Data Tables

Table 1: Structural and Pharmacokinetic Comparisons

Parameter Target Compound Compound 4-Methoxybutyrylfentanyl
Core Structure Ethanediamide Oxalamide Butanamide
Aromatic Substituent 4-Fluorophenyl 4-Trifluoromethoxyphenyl 4-Methoxyphenyl
Piperidine Modification Furan-3-carbonyl Methylsulfanylbenzyl Phenylethyl
Molecular Weight 400.43 481.53 392.50
Predicted logP ~2.1 ~3.5 ~3.8

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